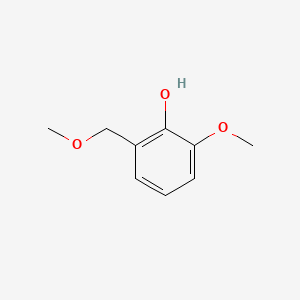

Phenol, 2-methoxy-6-(methoxymethyl)-

Description

Significance of Phenolic Structures in Natural and Synthetic Chemistry

Phenolic compounds are a vast and significant class of chemical compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. This structural feature is the foundation for a diverse array of natural and synthetic molecules with a wide range of applications. In nature, phenolic structures are integral components of many biological molecules, contributing to the flavors, colors, and fragrances of plants. They play crucial roles in plant defense mechanisms and have been noted for their antioxidant properties when consumed in the human diet. cymitquimica.comechemi.com

The chemical reactivity of phenols is largely governed by the hydroxyl group. It renders the aromatic ring more susceptible to electrophilic substitution reactions and allows for the formation of ethers and esters. This reactivity makes phenolic compounds valuable starting materials and intermediates in synthetic organic chemistry for the creation of more complex molecules, including pharmaceuticals, polymers, and dyes.

Overview of Methoxylated Phenols in Scientific Inquiry

Methoxylated phenols are a subclass of phenolic compounds where one or more hydroxyl groups on the aromatic ring are replaced by a methoxy (B1213986) group (-OCH3). This structural modification can significantly alter the chemical and biological properties of the parent phenol (B47542). The presence of a methoxy group can influence the compound's solubility, acidity, and reactivity.

In scientific research, methoxylated phenols are investigated for their potential therapeutic effects. For instance, some methoxylated phenols have been studied for their antioxidant and anti-inflammatory properties. The methoxy group can affect the electron distribution within the aromatic ring, which in turn can modulate the compound's ability to scavenge free radicals. Furthermore, these compounds are often found in wood smoke and are studied as tracers for atmospheric pollution. nist.gov

Research Context of Phenol, 2-methoxy-6-(methoxymethyl)-

A thorough review of scientific databases and chemical literature reveals a significant lack of specific research and data for the compound "Phenol, 2-methoxy-6-(methoxymethyl)-". While the constituent parts of its name—phenol, methoxy group, and methoxymethyl group—are common in organic chemistry, the specific arrangement of these functional groups on the phenol ring as described by this name does not correspond to a well-documented compound.

Searches for its chemical structure, properties, synthesis, and applications have not yielded specific results, suggesting that "Phenol, 2-methoxy-6-(methoxymethyl)-" is either a very novel compound that has not yet been extensively studied or a misnomer for a related, more common isomer. For instance, the similarly named compound "2-Methoxy-4-(methoxymethyl)phenol" is a known substance with reported occurrences in nature, such as in Vanilla planifolia. nih.gov However, due to the strict focus of this article, details of this and other related compounds will not be discussed further.

Given the absence of specific data for "Phenol, 2-methoxy-6-(methoxymethyl)-", the following sections that would typically detail its chemical properties, synthesis, and research findings cannot be populated with scientifically verified information at this time. Further research and synthesis of this specific molecule would be required to elucidate its characteristics and potential applications.

Structure

3D Structure

Properties

CAS No. |

104199-12-4 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-methoxy-6-(methoxymethyl)phenol |

InChI |

InChI=1S/C9H12O3/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,10H,6H2,1-2H3 |

InChI Key |

MACQXAUZAJMYSO-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC=C1)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2 Methoxy 6 Methoxymethyl

Classical Approaches to Phenol (B47542) Functionalization

Classical methods for modifying phenols provide a foundational toolkit for building the target structure. These reactions typically involve manipulating the inherent reactivity of the phenolic hydroxyl group and the activated aromatic ring.

Methylation of the phenolic hydroxyl group is a fundamental transformation in organic synthesis. This reaction converts the acidic phenol into a more stable methyl ether, which can alter the molecule's reactivity and physical properties. In the context of synthesizing Phenol, 2-methoxy-6-(methoxymethyl)-, a key precursor is guaiacol (B22219) (2-methoxyphenol), which is itself a product of the mono-methylation of catechol. wikipedia.org Further methylation of a precursor's phenolic hydroxyl group might be employed as a final step or as a protecting strategy. osti.govuq.edu.au

A variety of methylating agents can be employed for this purpose, each with its own advantages regarding reactivity, cost, and safety. eurekaselect.com The choice of reagent and conditions is crucial for achieving high yields and, in polyhydroxylated compounds, for ensuring chemoselectivity. eurekaselect.comsemanticscholar.org

Table 1: Common Methylating Agents for Phenolic Hydroxyl Groups

| Methylating Agent | Typical Conditions | Notes |

|---|---|---|

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Aqueous base (e.g., NaOH) | Highly efficient but toxic. wikipedia.org |

| Methyl iodide (CH₃I) | Base (e.g., K₂CO₃, NaH) in an organic solvent (e.g., acetone, DMF) | Common laboratory reagent. eurekaselect.com |

| Diazomethane (CH₂N₂) | Ethereal solution | Reacts rapidly and cleanly but is explosive and toxic. eurekaselect.com |

Preventing the formation of reactive quinone methide intermediates, which can lead to undesirable polymerization, is a significant advantage of methylating the phenolic hydroxyl group in complex syntheses. osti.govuq.edu.au

Introducing the C6-methoxymethyl group [-CH₂OCH₃] onto the guaiacol core requires a C-C bond-forming reaction followed by functional group manipulation. A direct, one-step methoxymethylation of the aromatic ring is challenging. A more common and controllable approach involves a two-step sequence:

Formylation : Introduction of an aldehyde group (-CHO) onto the aromatic ring, typically at the ortho-position to the hydroxyl group due to its directing effect. Reactions such as the Duff reaction (using hexamine) or Reimer-Tiemann reaction can be used.

Reduction and Etherification : The resulting aldehyde is first reduced to a hydroxymethyl group (-CH₂OH). This transformation is readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes in the presence of other functional groups. brainly.comquizlet.com The subsequent conversion of the hydroxymethyl group to the target methoxymethyl group is accomplished via a Williamson ether synthesis, using a methylating agent like methyl iodide in the presence of a base.

Precursor-Based Synthetic Routes

Utilizing readily available natural products as starting materials provides an efficient and often more sustainable pathway to complex molecules.

Guaiacol: As the fundamental core of the target molecule, guaiacol is an ideal starting material. wikipedia.orgnih.gov The synthesis strategy involves the selective introduction of a one-carbon unit at the C6 position, ortho to the phenolic hydroxyl group. This can be achieved through ortho-formylation followed by reduction and etherification as described previously. The high degree of regioselectivity is driven by the strong activating and ortho-directing nature of the phenolic hydroxyl group.

Eugenol (B1671780): Eugenol (4-allyl-2-methoxyphenol) is another valuable, naturally occurring precursor isolated from clove oil. scielo.brugm.ac.id Its structure already contains the guaiacol moiety. A synthetic sequence starting from eugenol has been developed to produce 4-allyl-6-(hydroxymethyl)-2-methoxy phenol, a direct precursor to a derivative of the target molecule. usu.ac.id This route involves three key steps:

Mannich Reaction : Eugenol is reacted with formaldehyde (B43269) and dimethylamine (B145610) to install a (dimethylamino)methyl group specifically at the C6 position, yielding 4-allyl-6-((dimethylamino)methyl)-2-methoxy phenol with high yield. usu.ac.id

Methylation : The tertiary amine is then methylated with an agent like methyl iodide to form a quaternary ammonium (B1175870) salt. This transforms the amine into an excellent leaving group. usu.ac.id

Nucleophilic Substitution : The quaternary ammonium salt is subsequently displaced by a hydroxide (B78521) ion (using NaOH) to furnish the 6-(hydroxymethyl) intermediate. usu.ac.id

To reach the final target compound, this intermediate would require two additional transformations: oxidative cleavage of the allyl group to a hydroxyl or aldehyde, followed by its removal or reduction, and the etherification of the 6-hydroxymethyl group to a methoxymethyl group.

Nucleophilic substitution reactions are central to the synthetic strategies starting from elaborated precursors. youtube.com Both Sₙ1 and Sₙ2 mechanisms can be involved, depending on the substrate and conditions. libretexts.org

In the described transformation of eugenol, the conversion of the quaternary ammonium salt to the hydroxymethyl group proceeds via a nucleophilic substitution reaction. usu.ac.id The final step in synthesizing the target molecule, the etherification of the 6-hydroxymethyl intermediate, is a classic Williamson ether synthesis, which is a cornerstone Sₙ2 reaction. In this step, a base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the methylating agent.

Table 2: Key Reaction Types in Precursor Transformation

| Reaction Type | Role in Synthesis | Example |

|---|---|---|

| Mannich Reaction | C-C bond formation to install a functionalized side chain | Reacting eugenol with formaldehyde and dimethylamine. usu.ac.id |

| Nucleophilic Substitution (Sₙ2) | Interconversion of functional groups | Displacement of the trimethylammonium group by hydroxide. usu.ac.id |

| Williamson Ether Synthesis | Formation of the target methoxymethyl ether | Reaction of a 6-(hydroxymethyl) intermediate with a methylating agent. |

Protective Group Chemistry in Phenol, 2-methoxy-6-(methoxymethyl)- Synthesis

In multi-step syntheses involving phenols, the reactivity of the phenolic hydroxyl group can interfere with desired transformations at other sites in the molecule. wikipedia.org Therefore, it is often necessary to temporarily "protect" this group by converting it into a less reactive derivative. jocpr.comresearchgate.net A good protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove selectively in high yield. uchicago.edu

The acidic proton and nucleophilic character of the phenolic oxygen can be problematic in reactions involving strong bases or electrophiles. For instance, if a Grignard or organolithium reagent were used to functionalize the aromatic ring, the acidic phenol would quench the reagent. By protecting the phenol, such reactions can proceed as intended.

Common protecting groups for phenols involve converting the hydroxyl group into an ether or an ester. The choice depends on the specific reaction sequence and the required stability. wikipedia.orgresearchgate.net

Table 3: Common Protecting Groups for Phenols

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Methyl Ether | - | Dimethyl sulfate, Methyl iodide | Harsh conditions (e.g., BBr₃, HBr) |

| Benzyl (B1604629) Ether | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) |

| Methoxymethyl Ether | MOM | Methoxymethyl chloride (MOMCl) | Acidic hydrolysis |

After the necessary synthetic steps are completed elsewhere on the molecule, the protecting group is removed in a deprotection step to reveal the free phenolic hydroxyl group, completing the synthesis. wikipedia.org

Deprotection of Phenol Methoxymethyl Ethers

The methoxymethyl (MOM) ether is a common protecting group for phenols in organic synthesis, valued for its stability under various conditions. ingentaconnect.com Its removal, or deprotection, is a critical step to unveil the hydroxyl group at a desired stage. Several methodologies have been developed for this transformation, offering varying degrees of selectivity and mildness.

Heteropolyacids (HPAs), particularly those with the Wells-Dawson structure (H₆P₂W₁₈O₆₂·aq), have emerged as effective solid acid catalysts for the cleavage of phenol MOM ethers. nih.govmdpi.com These catalysts offer a significant advantage over traditional soluble inorganic acids like sulfuric or hydrochloric acid by simplifying handling, reducing hazardous waste, and allowing for easy recovery and reuse. nih.govmdpi.com

The deprotection reactions catalyzed by Wells-Dawson acids are typically clean, with a straightforward workup, affording the desired phenols in good to excellent yields. mdpi.com Studies have shown that the reaction proceeds efficiently, often reaching high or quantitative yields in less than one hour. nih.gov The catalyst can be used in its bulk form or supported on silica. nih.gov The reaction conditions, including solvent, temperature, and catalyst loading, can be optimized for different substrates. For instance, using methanol (B129727) as a solvent allows the catalyst to dissolve, leading to a faster reaction compared to solvents like 1,2-dichloroethane (B1671644) where the catalyst remains suspended. researchgate.net

Table 1: Deprotection of Phenol MOM Ethers using Wells-Dawson Catalyst

| Substrate (MOM-Protected Phenol) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methoxymethyl phenyl ether | Wells-Dawson (Bulk) | Methanol | 0.5 | 98 | nih.govresearchgate.net |

| 4-Methyl-1-(methoxymethoxy)benzene | Wells-Dawson (Bulk) | Methanol | 0.5 | 97 | nih.govresearchgate.net |

| 4-Chloro-1-(methoxymethoxy)benzene | Wells-Dawson (Bulk) | Methanol | 0.75 | 98 | nih.govresearchgate.net |

| 1-(Methoxymethoxy)-4-nitrobenzene | Wells-Dawson (Bulk) | Methanol | 1.0 | 95 | nih.govresearchgate.net |

Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), a Lewis acid, serves as an efficient catalyst for the selective deprotection of MOM ethers. ingentaconnect.combenthamdirect.com This method is particularly useful in the synthesis of complex molecules where multiple protecting groups are present, as it can selectively cleave MOM ethers without affecting other sensitive groups. ingentaconnect.com The reaction is typically carried out by refluxing the MOM-protected compound with a catalytic amount (e.g., 10 mol%) of Zn(OTf)₂ in a solvent such as isopropanol. ingentaconnect.comresearchgate.net

The protocol has been shown to be effective for a wide range of substrates, including aliphatic and benzylic MOM ethers. ingentaconnect.com Importantly, other common protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), benzoate (B1203000) (Bz), and t-butyldiphenylsilyl (TBDPS) are tolerated under these conditions, highlighting the high chemoselectivity of the method. ingentaconnect.com This selectivity is crucial in multi-step syntheses where orthogonal protecting group strategies are employed. eurekaselect.com

Table 2: Zn(OTf)₂ Catalyzed Deprotection of MOM Ethers

| Substrate | Time | Yield (%) | Reference |

|---|---|---|---|

| Benzylic MOM ether | 1.5 h | 92 | ingentaconnect.com |

| Aliphatic MOM ether | 50 min | 98 | ingentaconnect.com |

| Substrate with both Benzyl and MOM groups | 40 min | 94 (MOM cleaved, Benzyl intact) | ingentaconnect.com |

| Substrate with both TBDPS and MOM groups | 40 min | 92 (MOM cleaved, TBDPS intact) | ingentaconnect.com |

| Allylic MOM ether | 1.5 h | 94 | ingentaconnect.com |

A rapid and efficient method for the selective cleavage of MOM ethers involves the use of zinc bromide (ZnBr₂) in combination with a thiol, such as n-propylthiol (n-PrSH) or butane-1-thiol. researchgate.netscispace.com This system allows for the complete removal of the MOM group from a variety of primary, secondary, and tertiary alcohols, as well as phenol derivatives, in exceptionally short reaction times, often less than ten minutes. researchgate.netscispace.com

The reaction demonstrates high yield and selectivity, preserving other protecting groups that might be present in the molecule. researchgate.net A significant advantage of this method is its efficacy in deprotecting MOM ethers of tertiary alcohols without causing epimerization, which can be a challenge with other methods. scispace.com This makes the MOM group a more viable protecting strategy for complex structures containing tertiary alcohol functionalities. researchgate.net

Table 3: Deprotection of MOM Ethers using ZnBr₂ and n-PrSH

| Substrate Type | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| MOM ether of Primary Alcohol | <10 | 95 | researchgate.netscispace.com |

| MOM ether of Secondary Alcohol | <10 | 98 | researchgate.netscispace.com |

| MOM ether of Tertiary Alcohol | <10 | 91 | researchgate.netscispace.com |

| MOM ether of Phenol | <10 | 97 | researchgate.netscispace.com |

Derivatization Strategies for Phenol, 2-methoxy-6-(methoxymethyl)- Analogs

The structural framework of "Phenol, 2-methoxy-6-(methoxymethyl)-" provides a versatile scaffold for the synthesis of a variety of derivatives and more complex molecular architectures.

The synthesis of analogs bearing the core 2-methoxyphenol structure with substitution at the 6-position can be achieved through several established synthetic routes. For instance, a structurally similar compound, 4-allyl-6-hydroxymethyl-2-methoxy phenol, was synthesized from the natural product eugenol. usu.ac.id This multi-step synthesis involved a Mannich reaction, followed by methylation and nucleophilic substitution, demonstrating a pathway to introduce a hydroxymethyl group ortho to the phenolic hydroxyl. usu.ac.id This hydroxymethyl group could subsequently be converted to a methoxymethyl group via etherification to yield a direct analog of the target compound.

Another versatile approach involves the derivatization of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a readily available starting material. Vanillin can undergo condensation reactions with primary amines, such as p-anisidine, to form Schiff base derivatives. atlantis-press.comresearchgate.net Furthermore, electrophilic substitution reactions, such as formylation, on substituted phenols can introduce aldehyde groups that serve as handles for further derivatization. For example, 4-methoxy/methyl phenols can be diformylated at the 2- and 6-positions, and the resulting dialdehyde (B1249045) can undergo Claisen-Schmidt condensation with various ketones to produce complex bis-hydroxychalcone derivatives. researchgate.net These strategies illustrate how the core phenolic structure can be elaborated to generate a diverse library of compounds.

The substituted phenol ring is a common building block for the construction of fused heterocyclic systems. One powerful method for forming such systems is through photochemical oxidative cyclization, also known as the Mallory photoreaction. rsc.org This reaction can be applied to stilbene (B7821643) derivatives to create fused polycyclic aromatic compounds. For example, arylthienylethenes containing methoxy (B1213986) groups on the benzene (B151609) ring undergo photocyclization to form thieno-annelated systems. rsc.org A derivative of "Phenol, 2-methoxy-6-(methoxymethyl)-" could be incorporated into a stilbene-like precursor, which could then potentially be cyclized under photochemical conditions to generate a novel, rigid, fused heterocyclic structure.

Another classical strategy involves the oxidative cyclization of chalcones (1,3-diaryl-2-propen-1-ones) to form flavones, a class of fused heterocyclic compounds. researchgate.net Chalcones can be synthesized via the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. A suitably functionalized "Phenol, 2-methoxy-6-(methoxymethyl)-" analog, for instance, one bearing an acetyl group, could serve as a precursor for a chalcone. Subsequent intramolecular cyclization would embed the substituted phenolic moiety into a larger heterocyclic framework.

Biomass Conversion Pathways Leading to Phenol, 2-methoxy-6-(methoxymethyl)-

The conversion of biomass, particularly lignin (B12514952), into valuable aromatic chemicals is a cornerstone of modern biorefinery research. Fast pyrolysis, a process of rapid heating in the absence of oxygen, is a key technology in this field, breaking down the complex lignin polymer into a mixture of smaller phenolic compounds.

Occurrence in Fast Pyrolysis Products of Organosolv Lignin

Phenol, 2-methoxy-6-(methoxymethyl)- and its isomers are identified as components in the bio-oil produced from the fast pyrolysis of organosolv lignin. Organosolv lignin is extracted from biomass using organic solvents, resulting in a high-purity lignin that is well-suited for thermochemical conversion.

During the fast pyrolysis of lignin derived from sources like birch (a hardwood), a variety of phenolic compounds are formed. mdpi.com Among these are guaiacyl (G-type) compounds, which are characterized by a phenol ring with one methoxy group. One such compound identified in the pyrolysis vapors of birch lignin is the isomer 4-methoxy-3-(methoxymethyl)-phenol. mdpi.com Studies using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) on commercial organosolv lignin have quantified the relative abundance of this isomer at various pyrolysis temperatures. nstda.or.th The production of such compounds highlights the potential of lignin as a renewable feedstock for aromatic chemicals. researchgate.net

The table below shows the relative percentage of Phenol, 4-methoxy-3-(methoxymethyl)- found in the pyrolyzed products of commercial organosolv lignin at different temperatures. nstda.or.th

| Pyrolysis Temperature (°C) | Relative Percentage (%) |

| 400 | 4.62 |

| 500 | 4.85 |

| 600 | 3.19 |

| 700 | - |

Data sourced from a study on the fast pyrolysis of organosolv lignin. The absence of data at 700 °C indicates that the compound was not detected at that temperature. nstda.or.th

Selectivity of Phenolic Compounds in Lignin Pyrolysis

The selectivity of the lignin pyrolysis process towards specific phenolic compounds is highly dependent on operating conditions, most notably the temperature. nstda.or.thresearchgate.net The distribution of products can be tailored by adjusting the pyrolysis parameters to favor the formation of desired chemical structures.

At temperatures between 400°C and 600°C, the pyrolysis of organosolv lignin shows selectivity towards methoxy phenols (Ph-OCH3) and alkylated methoxy phenols (R-Ph-OCH3). nstda.or.thresearchgate.net However, as the temperature increases to 700°C, a shift in product selectivity is observed. nstda.or.thresearchgate.net The higher thermal energy leads to the elimination of aromatic side groups and favors the formation of alkyl phenols (R-Ph) and unsubstituted phenol. nstda.or.thresearchgate.net This is due to the thermal fragmentation of C-C linkages in the aromatic structure at elevated temperatures. nstda.or.thresearchgate.net This trend demonstrates that lower to moderate pyrolysis temperatures are more suitable for preserving methoxy and methoxymethyl functional groups on the phenol ring.

The general selectivity trends based on pyrolysis temperature are summarized below.

| Temperature Range | Predominant Phenolic Products | Rationale |

| 400°C - 600°C | Methoxy Phenols (Ph-OCH3) and Alkylated Methoxy Phenols (R-Ph-OCH3) | Moderate thermal energy preserves methoxy and other side groups. nstda.or.thresearchgate.net |

| 700°C and above | Alkyl Phenols (R-Ph) and Phenol | High thermal energy causes fragmentation and elimination of aromatic side groups. nstda.or.thresearchgate.net |

Advanced Synthetic Considerations

Beyond its origins in biomass, the chemistry of Phenol, 2-methoxy-6-(methoxymethyl)- is also explored through advanced synthetic methodologies, particularly in the field of organometallic chemistry.

Reactivity of Organolithium Aggregates in Phenol, 2-methoxy-6-(methoxymethyl)phenyllithium Chemistry

Organolithium reagents are powerful tools in organic synthesis, but their reactivity is complicated by their tendency to form aggregates (dimers, tetramers, etc.) in solution. researchgate.netwisc.edu The degree of aggregation significantly influences the reagent's reactivity, with lower aggregates generally being much more reactive than higher ones. researchgate.net

Studies using low-temperature rapid injection NMR (RINMR) have been performed on 2-methoxy-6-(methoxymethyl)phenyllithium, the lithium salt derived from the target phenol. researchgate.netnih.govdntb.gov.ua This compound exists as a mixture of a monomer and a tetramer in solution. researchgate.net Research has quantified the immense difference in reactivity between these two aggregate states. In the deprotonation of (p-tolylsulfonyl)acetylene, the monomer of 2-methoxy-6-(methoxymethyl)phenyllithium was found to be at least 10¹⁴ times more reactive than the tetramer. researchgate.net This vast difference underscores the critical role that aggregation plays in the chemical behavior of organolithium compounds and highlights that the tetrameric form is essentially unreactive under these conditions. researchgate.net

| Aggregate Species | Relative Reactivity |

| Monomer | > 10¹⁴ |

| Tetramer | 1 |

Relative reactivity in the deprotonation of (p-tolylsulfonyl)acetylene. researchgate.net

Transition-Metal-Free Approaches for Benzyl Ether Formation

The formation of ether linkages is a fundamental transformation in organic chemistry. While many methods rely on transition-metal catalysts, there is growing interest in developing transition-metal-free approaches for greater sustainability and cost-effectiveness. The synthesis of benzyl ethers, for example, can be achieved through such methods.

One approach involves the self-condensation of benzyl methyl ether compounds using strong Brønsted acid catalysts like triflic acid, sulfuric acid, or the solid organic acid p-toluenesulfonic acid (p-TSA) to form hyper-cross-linked polymers. univie.ac.atresearchgate.net This demonstrates a metal-free method for forming new bonds via the reaction of benzyl ether moieties. univie.ac.atresearchgate.net Another relevant strategy is the aerobic cross-dehydrogenative coupling of benzylic C(sp³)–H bonds with alcohols, which can be used to form benzyl ethers without the need for metal catalysts. rsc.org These methodologies provide pathways for creating ether bonds that could be conceptually applied in syntheses involving phenolic substrates similar to Phenol, 2-methoxy-6-(methoxymethyl)-.

Biological Activities and Mechanistic Studies of Phenol, 2 Methoxy 6 Methoxymethyl

Antioxidant Potency and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions.

Role of Hydroxyl Groups in Electron Donation and Free Radical Neutralization

The phenolic hydroxyl (-OH) group is central to the antioxidant activity of compounds like Phenol (B47542), 2-methoxy-6-(methoxymethyl)-. This group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further oxidative damage. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron around the benzene (B151609) ring.

The presence of electron-donating groups on the benzene ring, such as the methoxy (B1213986) (-OCH3) and methoxymethyl (-CH2OCH3) groups in the subject compound, is known to enhance antioxidant activity. These groups increase the electron density on the aromatic ring, which facilitates the donation of the hydroxyl hydrogen and stabilizes the resulting phenoxyl radical. Studies on related phenolic acids have shown that both phenolic hydroxyl and methoxy groups significantly enhance antioxidant activity.

Evaluation of Antioxidant Capacity Using DPPH and FRAP Assays

Standard in vitro assays used to quantify antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the DPPH solution. The FRAP assay, on the other hand, evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

Effects on Endogenous Antioxidant Enzyme Systems

In addition to direct radical scavenging, some phenolic compounds can exert their antioxidant effects by modulating endogenous antioxidant enzyme systems. These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in cellular defense against oxidative stress. There is currently a lack of specific research investigating the effects of Phenol, 2-methoxy-6-(methoxymethyl)- on these enzymatic pathways.

Antimicrobial Properties and Related Research

Investigations into the antimicrobial properties of phenolic compounds have revealed that their efficacy can be influenced by the nature and position of substituents on the benzene ring. A study on a structurally similar Schiff base, 2-methoxy-6-{[2-(2-methoxy-phenoxy)-ethylimino]-methyl}-phenol, demonstrated antimicrobial activity against E. coli and Staphylococcus aureus. While this suggests that the core 2-methoxyphenol structure can contribute to antimicrobial effects, the specific antimicrobial spectrum and potency of Phenol, 2-methoxy-6-(methoxymethyl)- have not been specifically documented.

Anti-inflammatory Investigations and Molecular Pathways

The anti-inflammatory effects of various 2-methoxyphenol derivatives have been attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For instance, 2-methoxy-4-vinylphenol (B128420) has been shown to inhibit the production of pro-inflammatory mediators by suppressing the activation of NF-κB and MAPKs. Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, was found to attenuate inflammatory responses by inhibiting the PKCδ/JNK/AP-1 pathway.

Despite these findings for related molecules, there is no direct evidence from the reviewed literature detailing the specific anti-inflammatory mechanisms of Phenol, 2-methoxy-6-(methoxymethyl)- or its effects on these molecular pathways.

Modulation of Biological Pathways by Phenolic Compounds

Phenolic compounds are known to interact with a wide array of biological pathways beyond their antioxidant and anti-inflammatory roles. These can include the modulation of cell signaling cascades, enzyme activities, and gene expression. For example, some phenolic compounds have been shown to influence pathways related to cell proliferation, apoptosis, and angiogenesis. The ability of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol to dually regulate VEGFR2 and PPARγ highlights the potential for methoxyphenols to have multi-target effects. However, the specific biological pathways modulated by Phenol, 2-methoxy-6-(methoxymethyl)- remain an open area for future research.

Structure-Activity Relationships in 2-Methoxyphenol Derivatives

The biological activity of 2-methoxyphenol derivatives is intrinsically linked to their chemical structure. The arrangement and nature of substituent groups on the phenol ring dictate the molecule's electronic properties, reactivity, and ultimately, its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the connection between the chemical structure of 2-methoxyphenol derivatives and their biological activities. These computational models use electronic descriptors to predict activities such as antioxidant capacity, cytotoxicity, and enzyme inhibition. nih.gov

A key study on a series of 2-methoxyphenols investigated their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibition. The research utilized electronic descriptors like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential (IP), chemical hardness (η), and electronegativity (χ) to build QSAR models. nih.govjosai.ac.jp The findings revealed a linear relationship between the anti-DPPH radical activity and the ionization potential. nih.gov Similarly, cytotoxicity was found to have a linear relationship with the chemical hardness term, while COX-2 inhibition was related to the electronegativity term. josai.ac.jp These models suggest that the biological activities of 2-methoxyphenols can be predicted based on their electronic properties. nih.govjosai.ac.jp

For instance, in a series of cytotoxic N10-substituted 2-methoxy acridone (B373769) analogues, QSAR models indicated that the flexibility of the substituent sidechain and the presence of four-membered methylene (B1212753) bridges enhance cytotoxic potency. scialert.net Conversely, bulky substituents and the presence of sulfur atoms were found to be unfavorable for cytotoxic activity. scialert.net

| Biological Activity | Correlated Electronic Descriptor | Relationship Quality (r²) |

|---|---|---|

| Anti-DPPH Radical Activity | Ionization Potential (IP) | 0.768 nih.gov |

| Cytotoxicity (log 1/CC50) | Chemical Hardness (η) | 0.713 josai.ac.jp |

| COX-2 Inhibition | Electronegativity (χ) | 0.685 josai.ac.jp |

Influence of Substituent Groups on Reactivity and Biological Profile

The nature and position of substituent groups on the 2-methoxyphenol core structure significantly modulate the reactivity and biological profile of the derivatives. Aryl-substituted guaiacol (B22219) (2-methoxyphenol) derivatives, for example, have demonstrated a range of biological activities, particularly against cancer cells. nih.gov

The antioxidant activity of phenolic acids is influenced by the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, which can enhance this property. nih.gov The position of these groups also plays a crucial role. For instance, the intramolecular hydrogen bond between the hydroxyl and methoxy groups in ortho-methoxyphenols is a key structural feature. researchgate.net

Furthermore, the introduction of different functional groups can lead to varied biological outcomes. For example, the synthesis of novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols resulted in compounds with cytokinin-like activity, stimulating betacyanin synthesis and growth in plants. researchgate.net The specific substituents at the 6th position were critical in determining the level of this activity. researchgate.net

| Substituent Group | Effect on Biological Activity | Example Compound Class |

|---|---|---|

| Aryl groups | Can confer anticancer activity. nih.gov | Aryl-substituted guaiacol derivatives |

| Methoxyl (-OCH3) and Phenolic Hydroxyl (-OH) | Enhance antioxidant activities. nih.gov | Phenolic acids |

| Substituents at the 6-position | Can induce cytokinin-like activity in plants. researchgate.net | 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols |

Impact of Chemical Hardness on Biological Activity

Chemical hardness (η) is a descriptor that measures the resistance of a molecule to a change in its electron distribution and is a measure of its stability and reactivity. scirp.org In the context of 2-methoxyphenol derivatives, chemical hardness has been shown to be a useful indicator for predicting biological activity. nih.govjosai.ac.jpscirp.org

As mentioned in the QSAR modeling section, a linear relationship was observed between cytotoxicity and the chemical hardness term for a series of 2-methoxyphenols. josai.ac.jp This suggests that molecules with higher chemical hardness (i.e., greater stability) may exhibit lower cytotoxicity. The concept of chemical hardness helps in understanding the mechanisms of toxicity of bioactive chemicals. josai.ac.jp

The electrophilicity index, which is related to chemical hardness, is another important descriptor. It measures the stabilization energy when a molecule accepts electrons from its environment and can be related to the binding of the molecule in a biological system. scirp.org Both chemical hardness and the electrophilicity index are valuable in estimating enzyme activities on substrates. scirp.org

Ecological and Plant-Related Biological Functions

Beyond their interactions within animal and microbial systems, 2-methoxyphenol derivatives play significant roles in the ecological and physiological processes of plants.

Potential Role in Plant Defense Mechanisms

Certain derivatives of 2-methoxyphenol have been identified as having a role in plant defense. For example, 2,4-dichloro-6-{(E)-[(3-methoxyphenyl) imino] methyl} phenol (DPMP) has been identified as a plant defense elicitor. bohrium.comresearchgate.net This compound was found to induce disease resistance against various phytopathogens, including oomycetes and bacteria. bohrium.comresearchgate.net The mode of action of DPMP appears to be primarily through the salicylic (B10762653) acid (SA)-related defense pathway, making it effective against biotrophic and hemibiotrophic pathogens. bohrium.comresearchgate.net

Additionally, 2-methoxyphenol itself has demonstrated phytotoxic properties, which can be a form of plant defense against competing plants (allelopathy). mdpi.com Studies have shown that 2-methoxyphenol can inhibit the germination, cotyledon emergence, and seedling growth of various plant species. mdpi.com

Research into Plant Growth Regulatory Activity of Related Schiff Base Ligands

Schiff base ligands derived from 2-methoxyphenol and their metal complexes have been a subject of research for their plant growth regulatory activities. oaji.netcabidigitallibrary.org These compounds have been shown to influence various aspects of plant development.

For instance, novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols, which can be considered related to Schiff base precursors, exhibited cytokinin-like activity. researchgate.net They stimulated betacyanin synthesis in Amaranthus caudatus cotyledons, promoted the growth of excised radish cotyledons, and retarded chlorophyll (B73375) degradation in radish leaf discs. researchgate.net

Furthermore, transition metal complexes of Schiff bases have been tested for their plant growth regulating activity. oaji.net The biological activity of these metal complexes can differ significantly from that of the free ligand and metal ion. oaji.net Studies on various plants have demonstrated that these complexes can either stimulate or inhibit growth parameters such as germination percentage, seedling height, and root and shoot length. oaji.net

| Compound/Derivative Type | Biological Function | Observed Effects |

|---|---|---|

| 2,4-dichloro-6-{(E)-[(3-methoxyphenyl) imino] methyl} phenol (DPMP) | Plant Defense Elicitor bohrium.comresearchgate.net | Induces disease resistance to phytopathogens. bohrium.comresearchgate.net |

| 2-Methoxyphenol | Phytotoxicity (Allelopathy) mdpi.com | Inhibits germination and seedling growth. mdpi.com |

| 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols | Plant Growth Regulation (Cytokinin-like) researchgate.net | Stimulates betacyanin synthesis and cotyledon growth. researchgate.net |

| Schiff Base Metal Complexes | Plant Growth Regulation oaji.net | Can stimulate or inhibit various growth parameters. oaji.net |

Nematicidal Effects of Phenolic Derivatives and Structural Considerations

Phenolic compounds, a diverse group of plant secondary metabolites, have demonstrated significant potential as natural nematicides. Research into their mechanism of action and structure-activity relationships provides valuable insights for developing alternative pest management strategies. Studies on the root-knot nematode, Meloidogyne incognita, have been instrumental in elucidating the nematicidal properties of various phenolic derivatives.

The effectiveness of phenolic derivatives as nematicidal agents is closely linked to their chemical structure. A key finding is the substantial impact of substituent groups on the phenol ring. For instance, the presence and position of a nitro group have been shown to be critical for activity. Research indicates that a nitro group at the fourth position (para-position) of the phenolic ring results in the highest nematicidal potency. cambridge.orgnih.gov The activity decreases when the nitro group is moved to the second (ortho) or third (meta) position. cambridge.orgnih.gov This highlights the importance of the electronic and steric properties of the substituent and its location on the aromatic ring.

One study systematically evaluated ten selected phenolic derivatives against M. incognita, revealing a clear structure-activity relationship. cambridge.orgnih.gov The compound p-nitrophenol demonstrated the most potent nematicidal effect, with an EC50 (Effective Concentration to cause 50% paralysis) value significantly lower than other tested derivatives after 24 hours of immersion. cambridge.orgnih.govresearchgate.net This superior activity underscores the influence of the para-substituted nitro group. cambridge.orgnih.gov In contrast, other derivatives like m-nitrophenol, o-nitrophenol, and p-bromophenol showed progressively lower, yet still notable, nematicidal activity. cambridge.orgnih.gov These findings suggest that specific structural modifications can dramatically enhance the nematicidal efficacy of the basic phenol scaffold. cambridge.orgnih.gov

| Phenolic Compound | EC50 (μg/ml) cambridge.orgnih.gov |

|---|---|

| p-Nitrophenol | 0.70 ± 0.64 |

| m-Nitrophenol | 8.14 ± 5.49 |

| o-Nitrophenol | 15.79 ± 10.81 |

| p-Bromophenol | 25.92 ± 11.37 |

Cardiovascular Protective Effects

Derivatives of 2-methoxyphenol have emerged as promising compounds for cardiovascular protection due to their antioxidant and vasorelaxant properties. bohrium.comnih.gov Oxidative stress and inflammation are recognized as critical factors in the development of vascular complications, and compounds that can mitigate these processes are of significant therapeutic interest. bohrium.comnih.gov

A study assessing the therapeutic potential of five 2-methoxyphenol derivatives (designated T2, T5, T6, T7, and T8) highlighted their ability to counteract oxidative stress. bohrium.comnih.gov The derivative T2, in particular, demonstrated substantial antioxidant capabilities in various in vitro assays. bohrium.comnih.govresearchgate.net It showed significant scavenging activity against 2, 2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and hydroxyl (OH) radicals, as well as potent iron chelation capacity. bohrium.comnih.gov

| Antioxidant Assay | IC50 (μg/mL) bohrium.comnih.gov |

|---|---|

| DPPH Radical Scavenging | 27.97 |

| Nitric Oxide (NO) Radical Scavenging | 34.36 |

| Hydroxyl (OH) Radical Scavenging | 34.83 |

| Iron Chelation | 24.32 |

Furthermore, the protective effects of these derivatives extend to the conservation of endogenous antioxidant enzymes. With the exception of one derivative (T7), the tested compounds significantly preserved the levels of catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and reduced glutathione (GSH). nih.gov Concurrently, they effectively suppressed serum levels of key inflammatory and oxidative stress markers, including nitric oxide (NO), thiobarbituric acid reactive substances (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov This dual action of bolstering the body's own antioxidant defenses while reducing inflammatory mediators underscores their potential in mitigating vascular complications driven by oxidative stress. bohrium.comnih.gov

In addition to their antioxidant and anti-inflammatory activities, 2-methoxyphenol derivatives have been shown to possess direct vasorelaxant effects. bohrium.comnih.gov The most potent derivative from the studied series, T2, was investigated for its effects on isolated aortic rings from Sprague Dawley rats. nih.gov

The experiments revealed that T2 induced vasorelaxation in a dose-dependent manner in aortic rings that were pre-contracted with a high concentration of potassium chloride (K+). nih.gov This relaxation effect suggests an interaction with the vascular smooth muscle. Further investigation showed that T2 was able to shift the calcium response curves to the right, an effect comparable to that of verapamil, a known calcium channel blocker. nih.gov This indicates that the vasorelaxant mechanism of T2 may involve the modulation of calcium channels in vascular smooth muscle cells, leading to a reduction in vascular tone. bohrium.comnih.gov

Advanced Analytical Methodologies in Phenol, 2 Methoxy 6 Methoxymethyl Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H-NMR: In a ¹H-NMR spectrum of "Phenol, 2-methoxy-6-(methoxymethyl)-", distinct signals (resonances) would be expected to correspond to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide a wealth of structural information. Based on the compound's structure, one would anticipate signals representing the aromatic protons, the phenolic hydroxyl proton, the methoxy (B1213986) group protons, and the methoxymethyl group protons.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom generates a distinct peak, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, ether).

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|---|---|

| Ar-H | ~6.8 - 7.0 | m | Ar-C-OH | ~145-150 |

| -OH | Variable (broad s) | s (br) | Ar-C-OCH₃ | ~147-152 |

| -CH₂- | ~4.5 | s | Ar-C-CH₂ | ~125-130 |

| Ar-OCH₃ | ~3.9 | s | Ar-C | ~110-125 |

| -CH₂-O-CH₃ | ~3.4 | s | -CH₂- | ~70-75 |

| Ar-OCH₃ | ~55-60 | |||

| -CH₂-O-CH₃ | ~58-63 |

Note: The data in the table above are predicted values based on standard chemical shift ranges and analysis of structurally similar compounds. Actual experimental values may vary.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, which allows for the unambiguous determination of a compound's molecular formula.

For "Phenol, 2-methoxy-6-(methoxymethyl)-", the molecular formula is C₉H₁₂O₃. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O). HREIMS analysis would aim to find a molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches this calculated value, thereby confirming the molecular formula.

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type | Observed m/z (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| C₉H₁₂O₃ | 168.07864 | [M]⁺ | 168.0785 | <5 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. The resulting spectrum shows absorption bands characteristic of different bond types. For "Phenol, 2-methoxy-6-(methoxymethyl)-", FTIR is essential for identifying the hydroxyl (-OH), ether (C-O), and aromatic (C=C) functionalities.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Phenolic Hydroxyl | O-H | 3200-3600 (broad) | Stretching |

| Aromatic Ring | C=C | 1450-1600 | Stretching |

| Aryl Ether | Ar-O-C | 1200-1275 (asymmetric) & 1020-1075 (symmetric) | Stretching |

| Alkyl Ether | C-O-C | 1070-1150 | Stretching |

| Alkyl C-H | C-H | 2850-3000 | Stretching |

| Aromatic C-H | C-H | 3010-3100 | Stretching |

Rapid Injection NMR (RINMR) is a specialized technique used to study fast chemical reactions in real-time, directly within an NMR spectrometer. This method allows for the monitoring of transient intermediates, the determination of reaction kinetics, and the investigation of the reactivity of aggregates. In research involving "Phenol, 2-methoxy-6-(methoxymethyl)-", RINMR could be employed to study its reactivity in processes such as polymerization, oxidation, or derivatization reactions, providing mechanistic insights that are unattainable through conventional analytical methods.

Chromatographic Separations and Coupled Techniques

Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound. When coupled with spectroscopic detectors, they provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for analyzing volatile and semi-volatile compounds. A sample containing "Phenol, 2-methoxy-6-(methoxymethyl)-" would first be vaporized and separated based on its boiling point and affinity for the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. researchgate.net This technique is invaluable for assessing the purity of a sample and identifying any potential impurities or byproducts from a chemical synthesis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) in Biomass Derived Product Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) is a powerful analytical technique for the characterization of complex, non-volatile materials like biomass and its constituent polymers, such as lignin (B12514952). The method involves the thermal decomposition of the sample in an inert atmosphere, which breaks the macromolecule into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This technique is particularly valuable in the analysis of lignin-derived products because it provides a molecular-level fingerprint of the lignin structure.

In the context of analyzing biomass, Py-GCMS is used to identify the primary products of lignin pyrolysis, which are typically substituted phenolic compounds. Lignin is primarily composed of three different phenylpropane units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. The distribution of these units varies depending on the biomass source (e.g., softwood, hardwood, or grasses). Hardwood lignins, for example, are rich in both guaiacyl and syringyl units.

When a lignin sample containing precursors to "Phenol, 2-methoxy-6-(methoxymethyl)-" is analyzed by Py-GCMS, the thermal cleavage of ether bonds and carbon-carbon bonds within the polymer matrix releases a variety of aromatic compounds. The resulting pyrogram is a complex mixture of these products. Identification of "Phenol, 2-methoxy-6-(methoxymethyl)-" would be achieved by matching its retention time and mass spectrum with that of a known standard or by interpretation of its fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragments from the loss of methyl, methoxy, and methoxymethyl groups.

The relative abundance of different pyrolysis products can provide quantitative insights into the original lignin structure. For instance, a high yield of syringyl-type compounds, including derivatives like "Phenol, 2-methoxy-6-(methoxymethyl)-", would indicate a lignin source rich in syringyl units, typical of hardwood biomass.

| Compound Class | Typical Pyrolysis Products from Lignin | Relevance to Analysis |

|---|---|---|

| Guaiacyl-type (G) Phenols | Guaiacol (B22219), 4-Vinylguaiacol, Vanillin (B372448) | Indicates the presence of guaiacyl units in the lignin source. |

| Syringyl-type (S) Phenols | Syringol, 4-Vinylsyringol, Syringaldehyde | Indicates the presence of syringyl units, common in hardwoods. |

| Methoxy-substituted Phenols | Phenol, 2-methoxy-6-(methoxymethyl)- | Specific pyrolysis product providing detailed structural information. |

| Other Aromatics | Benzene (B151609), Toluene, Phenol | Result from more extensive fragmentation and rearrangement reactions. |

Quantitative Analytical Approaches

Spectrophotometry is a widely used quantitative analysis method that measures the absorption of light by a chemical substance at a specific wavelength. For aromatic compounds like "Phenol, 2-methoxy-6-(methoxymethyl)-," UV-visible spectrophotometry is particularly useful due to the strong UV absorbance of the benzene ring. The basic principle is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

However, in complex mixtures such as biomass extracts or bio-oils, the UV spectra of various aromatic compounds often overlap, making direct quantification of a single component challenging. Spectrophotometric mathematical derivatization is a technique used to resolve these overlapping spectral bands. By calculating the first, second, or even higher-order derivatives of the absorbance spectrum with respect to wavelength, subtle spectral features can be enhanced.

The zero-crossing technique in derivative spectrophotometry is particularly useful. In the first-derivative spectrum, the concentration of one component can be measured at the zero-crossing wavelength of another interfering component. In the second-derivative spectrum, a sharp, negative peak corresponds to the original absorbance maximum, and its amplitude can be used for quantification with improved selectivity. This approach allows for the determination of the concentration of "Phenol, 2-methoxy-6-(methoxymethyl)-" even in the presence of other structurally similar phenols that would otherwise interfere with the measurement.

| Parameter | Description | Application Example |

|---|---|---|

| λmax (Absorbance Maximum) | Wavelength at which a compound shows maximum light absorption. | Used for quantification in pure solutions via the Beer-Lambert Law. |

| Zero-Order Spectrum | The standard absorbance vs. wavelength plot. | Prone to interference from overlapping spectra in mixtures. |

| First-Derivative Spectrum | Plot of the rate of change of absorbance with wavelength (dA/dλ). | Allows quantification at the zero-crossing point of an interfering compound. |

| Second-Derivative Spectrum | Plot of the second derivative of absorbance (d²A/dλ²). | Enhances spectral resolution and can be used to quantify components in a complex mixture by measuring peak amplitude. |

Computational and In Silico Methods

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and for understanding the biological activity of compounds like "Phenol, 2-methoxy-6-(methoxymethyl)-." The analysis provides insights into the binding mode, binding affinity, and the nature of the intermolecular interactions at the atomic level.

The process involves placing the three-dimensional structure of the ligand, "Phenol, 2-methoxy-6-(methoxymethyl)-," into the binding site of a target protein. A scoring function is then used to estimate the binding energy for different poses (orientations and conformations) of the ligand. The pose with the lowest energy score is considered the most likely binding mode.

For "Phenol, 2-methoxy-6-(methoxymethyl)-," key interactions with a protein's active site would likely involve:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the methoxy and methoxymethyl groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic ring and the methyl groups can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

These predicted interactions can help to explain the compound's potential biological effects or its role as a substrate or inhibitor for a particular enzyme.

| Interaction Type | Functional Group on Phenol, 2-methoxy-6-(methoxymethyl)- | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Hydrogen Bond (Donor) | Phenolic Hydroxyl (-OH) | Asp, Glu, Ser, Thr (side-chain oxygens) | -2 to -5 kcal/mol |

| Hydrogen Bond (Acceptor) | Phenolic Hydroxyl, Methoxy, Methoxymethyl | Asn, Gln, His, Ser, Thr (side-chain hydrogens) | -1.5 to -4 kcal/mol |

| Hydrophobic/van der Waals | Aromatic Ring, Methyl groups | Ala, Val, Leu, Ile, Phe, Trp | -0.5 to -1.5 kcal/mol |

| π-π Stacking | Aromatic Ring | Phe, Tyr, Trp, His | -0.5 to -1 kcal/mol |

Quantum mechanical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity and physical properties. For "Phenol, 2-methoxy-6-(methoxymethyl)-," descriptors such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for structure-activity relationship (SAR) studies.

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a key indicator of antioxidant activity. A lower BDE means the hydrogen atom is more easily donated to scavenge free radicals. The methoxy and methoxymethyl substituents on the ring influence the O-H BDE through electronic effects.

Ionization Potential (IP): IP is the energy required to remove an electron from the molecule. It relates to the molecule's ability to participate in electron-transfer reactions, another important mechanism for antioxidant activity.

HOMO and LUMO Energies: The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor and often correlates with higher reactivity and antioxidant capacity. The LUMO is the innermost orbital without electrons and represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity.

These descriptors, calculated using methods like Density Functional Theory (DFT), allow for the prediction of the chemical and biological behavior of "Phenol, 2-methoxy-6-(methoxymethyl)-" and can guide the design of new molecules with desired properties.

| Quantum Descriptor | Significance | Predicted Influence for Phenol, 2-methoxy-6-(methoxymethyl)- |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | Indicates hydrogen-donating ability (antioxidant potential). | Lowered by the electron-donating methoxy group, enhancing antioxidant activity. |

| Ionization Potential (IP) | Relates to the ease of electron donation. | Relatively low due to the electron-rich aromatic system, suggesting facile electron transfer. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; reflects electron-donating character. | Relatively high, indicating it can act as an effective electron donor. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; reflects electron-accepting character. | Influenced by the overall electronic structure of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | A moderate gap would suggest a balance between stability and reactivity. |

Environmental Occurrence and Biogeochemical Cycling Research

Natural Formation Pathways

The primary natural source of Phenol (B47542), 2-methoxy-6-(methoxymethyl)- is the decomposition of lignin (B12514952), a complex polymer essential to the structure of terrestrial plants.

The biodegradation of lignin is a critical step in the global carbon cycle, primarily carried out by specialized microorganisms, particularly fungi. White-rot fungi are renowned for their ability to efficiently depolymerize and mineralize lignin through the action of powerful extracellular enzymes. During this process, the complex lignin polymer is broken down into a variety of smaller, soluble aromatic compounds. Phenol, 2-methoxy-6-(methoxymethyl)- has been identified as one of these degradation products.

Research has shown that the degradation of specific lignin substructures, such as the β-O-4 aryl ether linkage, by fungi like Phanerochaete chrysosporium can lead to the formation of guaiacyl-type compounds. Studies involving soil samples inoculated with wood-decaying fungi have confirmed the release of a suite of methoxyphenols, including Phenol, 2-methoxy-6-(methoxymethyl)-, into the environment as plant matter decomposes. This process underscores its role as a natural intermediate in the biogeochemical cycling of carbon from plant biomass.

Anthropogenic Sources and Environmental Presence

Human activities, especially those involving the large-scale processing of wood and biomass, serve as significant sources of Phenol, 2-methoxy-6-(methoxymethyl)- in the environment.

Industrial processes that separate lignin from cellulose (B213188) in wood are major anthropogenic sources of lignin-derived phenols. The pulp and paper industry, for instance, generates large volumes of effluent containing byproducts from the chemical pulping of wood. These effluents are known to contain a complex mixture of organic compounds, including Phenol, 2-methoxy-6-(methoxymethyl)-, which is released during the breakdown of the wood's lignin fraction.

Furthermore, biomass burning, including residential wood combustion and wildfires, releases significant quantities of this compound into the atmosphere. It has been identified as a tracer for wood smoke in atmospheric aerosols. The thermal degradation of lignin during combustion produces a range of methoxyphenols that are emitted as fine particulate matter, contributing to air pollution.

The following table summarizes key research findings on the anthropogenic sources of this compound.

| Source Category | Specific Activity | Environmental Matrix | Key Research Finding |

| Industrial Processing | Pulp & Paper Manufacturing | Wastewater Effluent | Identified as a component of organic pollutants from lignin breakdown. |

| Biomass Combustion | Residential Wood Burning | Atmospheric Aerosols | Serves as a molecular tracer for wood smoke emissions. |

Environmental Fate and Transport Studies

Once released into the environment, Phenol, 2-methoxy-6-(methoxymethyl)- is subject to various transport and degradation processes that determine its ultimate fate and potential impact.

The transport of Phenol, 2-methoxy-6-(methoxymethyl)- between different environmental compartments (air, water, soil) is governed by its physicochemical properties. As a component of atmospheric aerosols from biomass burning, it can undergo long-range atmospheric transport. Its removal from the atmosphere can occur via wet deposition, where it is scavenged by rain, snow, or fog and deposited onto soil and water surfaces.

Once in terrestrial or aquatic systems, its mobility is influenced by factors such as soil composition and water solubility. Leaching, the process by which water-soluble substances are washed out from soil, can transport the compound from surface soils into deeper soil layers and potentially into groundwater. The presence of organic matter in soil can lead to sorption, which may retard its movement.

The persistence of Phenol, 2-methoxy-6-(methoxymethyl)- in the environment is limited by its susceptibility to degradation. Like other simple phenolic compounds derived from lignin, it can be broken down by both biotic and abiotic processes.

Microbial degradation is a primary pathway for its removal from soil and water. A wide range of bacteria and fungi can utilize such aromatic compounds as a source of carbon and energy, typically involving enzymatic cleavage of the aromatic ring. Research on the biodegradation of related lignin-derived molecules has shown that they can be intermediates in the degradation of more complex structures. For example, studies on the breakdown of the lignin dimer guaiacylglycerol-β-guaiacyl ether have identified related guaiacyl compounds as transient intermediates before complete mineralization. Abiotic degradation can also occur, particularly through photochemical reactions in sunlit surface waters or in the atmosphere.

Research Gaps and Future Directions for Phenol, 2 Methoxy 6 Methoxymethyl

Elucidation of Novel Biosynthetic Pathways

The natural origin of Phenol (B47542), 2-methoxy-6-(methoxymethyl)-, if any, is presently unknown. Identifying and understanding its biosynthetic pathway is a fundamental step. Future research should concentrate on:

Screening of Natural Sources: A systematic screening of plant, fungal, and bacterial species, particularly those known to produce other methoxyphenols, could lead to the identification of a natural source for this compound.

Isotopic Labeling Studies: In a potential producing organism, the use of isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled amino acids or sugars) would be crucial in tracing the metabolic route to Phenol, 2-methoxy-6-(methoxymethyl)-.

Enzyme Identification and Characterization: Once a biosynthetic pathway is proposed, the next step involves identifying and characterizing the specific enzymes responsible for each transformation, such as methyltransferases, hydroxylases, and decarboxylases.

Development of Sustainable and Scalable Synthetic Methodologies

For the consistent and large-scale supply of Phenol, 2-methoxy-6-(methoxymethyl)- for research and potential commercial applications, efficient synthetic routes are essential. Future efforts in this area should prioritize:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reagents is of paramount importance. This includes exploring biocatalytic and flow chemistry techniques.

Optimization of Reaction Conditions: A systematic optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time will be necessary to maximize yield and purity while minimizing by-product formation.

Scalability Assessment: Promising laboratory-scale syntheses must be evaluated for their scalability to ensure that the production of Phenol, 2-methoxy-6-(methoxymethyl)- can be transitioned to an industrial setting if required.

In-depth Exploration of Biological Mechanisms at the Molecular Level

Preliminary studies on related methoxyphenols suggest a range of biological activities. A detailed investigation into the molecular mechanisms of Phenol, 2-methoxy-6-(methoxymethyl)- is a critical research gap. Future studies should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or receptors that interact with the compound.

Signal Transduction Pathway Analysis: Investigating how the interaction of Phenol, 2-methoxy-6-(methoxymethyl)- with its molecular target(s) modulates intracellular signaling pathways, leading to a physiological response.

Computational Modeling and Docking Studies: Utilizing in silico approaches to predict the binding affinity and interaction modes of the compound with its putative targets, which can guide further experimental validation.

Discovery of New Derivatives with Enhanced Bioactivity Profiles

The chemical structure of Phenol, 2-methoxy-6-(methoxymethyl)- offers opportunities for modification to enhance its biological activity, selectivity, and pharmacokinetic properties. A focused effort on medicinal chemistry is needed to:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the phenolic hydroxyl, methoxy (B1213986), and methoxymethyl groups to understand how these changes affect bioactivity.

Pharmacokinetic Profiling: Evaluating key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for promising derivatives to assess their drug-like properties.

Advanced Environmental Monitoring and Remediation Strategies

As with any novel chemical, understanding the environmental fate and potential impact of Phenol, 2-methoxy-6-(methoxymethyl)- is crucial. Research in this domain should focus on:

Development of Sensitive Analytical Methods: Creating and validating highly sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of the compound in environmental matrices like water and soil.

Biodegradation Studies: Investigating the susceptibility of Phenol, 2-methoxy-6-(methoxymethyl)- to microbial degradation to determine its persistence in the environment and to identify microorganisms capable of its remediation.

Ecotoxicological Assessment: Evaluating the potential toxicity of the compound to a range of representative aquatic and terrestrial organisms to understand its environmental risk profile.

Integration of Omics Technologies in Phenol, 2-methoxy-6-(methoxymethyl)- Research

The application of high-throughput "omics" technologies can provide a systems-level understanding of the biological effects of Phenol, 2-methoxy-6-(methoxymethyl)-. Future research should leverage:

Genomics and Transcriptomics: Using DNA microarrays and RNA-sequencing to identify changes in gene expression profiles in cells or organisms exposed to the compound, offering insights into its mechanism of action.

Proteomics: Employing mass spectrometry-based proteomics to analyze global changes in protein expression and post-translational modifications, which can help in identifying downstream effectors of the compound's activity.

Metabolomics: Utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry to study alterations in the cellular metabolome, providing a functional readout of the physiological state in response to the compound.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing derivatives of 2-methoxy-6-(methoxymethyl)phenol, and how can purity be ensured?

Methodological Answer: Derivatives of this compound are typically synthesized via Schiff base formation. For example, condensation reactions between 2-hydroxy-3-methoxybenzaldehyde derivatives and amines (e.g., 4-methylaniline or pyridylamines) in ethanol under reflux (353 K for 6 hours) yield imine derivatives . Purity is verified using GC-MS (e.g., single peak with 100% area in chromatograms) and NMR (integration of aromatic protons and methoxy/methoxymethyl groups) . For crystalline derivatives, recrystallization from toluene or ethanol ensures high purity .

Q. Q2: How can the molecular structure of 2-methoxy-6-(methoxymethyl)phenol derivatives be experimentally determined?

Methodological Answer: X-ray crystallography is the gold standard. For example:

- Crystallization : Slow evaporation of ethanol/toluene solutions yields single crystals suitable for diffraction .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (via SHELXTL interface) refines atomic coordinates, thermal parameters, and hydrogen bonding. Disorder in substituents (e.g., methoxymethyl groups) is modeled with partial occupancy .

- Validation : Check R-factor convergence (e.g., ) and CCDC deposition .

Advanced Research Questions

Q. Q3: How can computational methods predict the electronic properties of 2-methoxy-6-(methoxymethyl)phenol derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d) basis set) are used to:

- Optimize geometry: Compare calculated bond lengths/angles with X-ray data to validate accuracy .

- Analyze frontier orbitals: HOMO-LUMO gaps predict reactivity (e.g., electron-deficient imine bonds in Schiff bases) .

- Simulate IR/NMR spectra: Match computed vibrational frequencies (e.g., O–H stretching at 3200–3500 cm) and chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) with experimental data .

Q. Q4: What experimental approaches are suitable for studying the biological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Competitive binding studies against estrogen receptors (ERα/ERβ) using fluorescence polarization. The compound’s methoxymethyl group may sterically hinder interactions with ER’s ligand-binding domain .

- Antioxidant Activity : DPPH radical scavenging assays (IC determination) in ethanol, with ascorbic acid as a positive control .

- Toxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity (EC) .

Q. Q5: How should researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Structural Discrepancies : If DFT-optimized bond lengths deviate >0.02 Å from X-ray data, re-examine basis set adequacy (e.g., switch to def2-TZVP) or solvent effects in simulations .

- Spectral Mismatches : For inconsistent NMR shifts, verify solvent polarity in calculations (e.g., include PCM model for DMSO) .

- Purity Issues : If GC-MS shows impurities despite 100% peak area, use preparative HPLC (C18 column, methanol/water gradient) to isolate byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.